Cas no 1021248-70-3 (5-(benzyloxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)-1,4-dihydropyridin-4-one)
5-(benzyloxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)-1,4-dihydropyridin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 1-methyl-5-phenylmethoxy-2-(4-phenylpiperazine-1-carbonyl)pyridin-4-one
- 5-(benzyloxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)-1,4-dihydropyridin-4-one
- 5-(benzyloxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one
- 1021248-70-3
- AKOS024506334
- F5317-0014
-
- Inchi: 1S/C24H25N3O3/c1-25-17-23(30-18-19-8-4-2-5-9-19)22(28)16-21(25)24(29)27-14-12-26(13-15-27)20-10-6-3-7-11-20/h2-11,16-17H,12-15,18H2,1H3
- InChI Key: ZEQRXEYMHLIKFM-UHFFFAOYSA-N
- SMILES: C1(C(N2CCN(C3=CC=CC=C3)CC2)=O)N(C)C=C(OCC2=CC=CC=C2)C(=O)C=1
Computed Properties
- Exact Mass: 403.18959167g/mol
- Monoisotopic Mass: 403.18959167g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 682
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 53.1Ų
5-(benzyloxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)-1,4-dihydropyridin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5317-0014-2μmol |
5-(benzyloxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)-1,4-dihydropyridin-4-one |
1021248-70-3 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5317-0014-5μmol |
5-(benzyloxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)-1,4-dihydropyridin-4-one |
1021248-70-3 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5317-0014-10μmol |
5-(benzyloxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)-1,4-dihydropyridin-4-one |
1021248-70-3 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5317-0014-20μmol |
5-(benzyloxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)-1,4-dihydropyridin-4-one |
1021248-70-3 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5317-0014-1mg |
5-(benzyloxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)-1,4-dihydropyridin-4-one |
1021248-70-3 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5317-0014-2mg |
5-(benzyloxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)-1,4-dihydropyridin-4-one |
1021248-70-3 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5317-0014-3mg |
5-(benzyloxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)-1,4-dihydropyridin-4-one |
1021248-70-3 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5317-0014-4mg |
5-(benzyloxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)-1,4-dihydropyridin-4-one |
1021248-70-3 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5317-0014-5mg |
5-(benzyloxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)-1,4-dihydropyridin-4-one |
1021248-70-3 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5317-0014-10mg |
5-(benzyloxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)-1,4-dihydropyridin-4-one |
1021248-70-3 | 10mg |
$79.0 | 2023-09-10 |
5-(benzyloxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)-1,4-dihydropyridin-4-one Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 5-(benzyloxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)-1,4-dihydropyridin-4-one
Introduction to 5-(benzyloxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)-1,4-dihydropyridin-4-one and Its Significance in Modern Chemical Biology
5-(benzyloxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)-1,4-dihydropyridin-4-one, identified by its CAS number 1021248-70-3, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic molecule has garnered attention due to its structural complexity and potential biological activities, making it a valuable scaffold for drug discovery and development. The compound's unique combination of functional groups, including a benzyloxy moiety, a methyl group, and a 4-phenylpiperazine-1-carbonyl substituent, contributes to its versatile reactivity and interaction with biological targets.
The dihydropyridin-4-one core of this molecule is particularly noteworthy, as dihydropyridines are well-known for their role in various pharmacological applications. For instance, they have been extensively studied for their cardiovascular effects, with compounds like nifedipine and amlodipine being widely used as antihypertensive agents. The presence of the 1-methyl group in 5-(benzyloxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)-1,4-dihydropyridin-4-one further enhances its pharmacological potential by influencing the compound's solubility and metabolic stability.
Recent advancements in chemical biology have highlighted the importance of polypharmacophores—compounds that can interact with multiple biological targets simultaneously. The structural features of 5-(benzyloxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)-1,4-dihydropyridin-4-one make it an ideal candidate for such investigations. The benzyloxy group can serve as a hydrogen bond acceptor or participate in π-stacking interactions with biological partners, while the 4-phenylpiperazine moiety is known to interact with a wide range of targets, including neurotransmitter receptors and ion channels. These properties suggest that this compound could exhibit multifaceted biological activities.
In the context of drug discovery, the synthesis and optimization of 5-(benzyloxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)-1,4-dihydropyridin-4-one have been influenced by recent methodologies in medicinal chemistry. Techniques such as combinatorial chemistry and high-throughput screening have enabled researchers to rapidly explore large libraries of derivatives to identify lead compounds with enhanced potency and selectivity. The use of computational tools like molecular docking and quantum mechanics has further accelerated this process by predicting the binding modes of the compound with potential targets.
One particularly exciting area of research involves the exploration of 5-(benzyloxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)-1,4-dihydropyridin-4-one as a modulator of central nervous system (CNS) function. The 4-phenylpiperazine moiety is known to interact with serotonin receptors (e.g., 5-HT2A), dopamine receptors (e.g., D2), and norepinephrine receptors (e.g., α2). These interactions have implications for the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Additionally, the compound's ability to cross the blood-brain barrier makes it an attractive candidate for CNS drug development.
The pharmacokinetic properties of 5-(benzyloxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)-1,4-dihydropyridin-4-one are also under investigation. The presence of the methyl group can influence metabolic pathways, potentially affecting the compound's half-life and bioavailability. Studies using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have provided insights into its degradation pathways and metabolite profiles. These data are crucial for optimizing dosing regimens and minimizing potential side effects.
Another emerging application of this compound is in the field of oncology. Preliminary studies suggest that derivatives of dihydropyridines can exhibit anti-proliferative effects on certain cancer cell lines. The specific interactions between the benzyloxy, methyl, and 4-phenylpiperazine groups with cancer-related proteins may lead to novel therapeutic strategies. Further research is needed to elucidate these mechanisms and develop targeted therapies based on this scaffold.
The synthetic route to 5-(benzyloxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)-1,4-dihydropyridin-4-one involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include condensation reactions between appropriate precursors followed by cyclization to form the dihydropyridine ring system. Palladium-catalyzed cross-coupling reactions have been employed to introduce the aromatic substituents efficiently. These synthetic strategies not only showcase advances in organic chemistry but also provide scalable routes for large-scale production.
The role of computational chemistry in understanding the behavior of complex molecules like 5-(benzyloxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)-1,4-dihydropyridin-4-one cannot be overstated. Molecular dynamics simulations have been used to study its conformational changes in solution, while quantum mechanical calculations have provided detailed insights into its electronic structure and reactivity. These computational approaches complement experimental data and offer predictive tools for drug design.
In conclusion,5-(benzyloxy)-1-methyl - 2( - 4 - phenyl piperazine - 1 - carbonyl ) - 14 - dihydrop y ridin - 44 - one ( CAS no .1021248 - 70 - 3 ) represents a promising scaffold for further exploration in chemical biology and pharmaceutical research . Its unique structural features , combined with recent advancements in synthetic chemistry , computational methods , and pharmacological studies , make it a valuable asset in the quest for novel therapeutic agents . Continued investigation into this compound holds great promise for addressing various diseases , particularly those affecting the central nervous system . p >
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